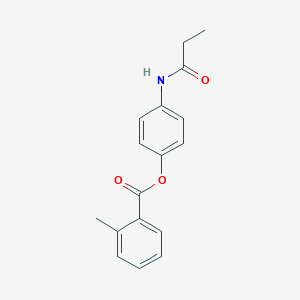![molecular formula C23H26N2O5 B267275 N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit aurora A kinase, which is overexpressed in many types of cancer.
Mecanismo De Acción
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis and resistance to chemotherapy. By inhibiting aurora A kinase, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the formation of microtubules, which are essential for cell division. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its specificity for aurora A kinase. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide does not inhibit aurora B kinase, which is important for maintaining chromosome stability during cell division. This specificity reduces the risk of off-target effects and makes N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a valuable tool for studying the role of aurora A kinase in cancer.
One limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its low solubility in water. This can make it difficult to administer to cells in culture or in animal models. However, this limitation can be overcome by using appropriate solvents or formulations.
Direcciones Futuras
There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients.
Métodos De Síntesis
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid to form an intermediate compound. The intermediate compound is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzaldehyde to form N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, colon, lung, and pancreatic cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as taxanes and gemcitabine.
Propiedades
Nombre del producto |
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[4-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C23H26N2O5/c26-22(17-5-9-20(10-6-17)30-16-21-2-1-13-29-21)24-19-7-3-18(4-8-19)23(27)25-11-14-28-15-12-25/h3-10,21H,1-2,11-16H2,(H,24,26) |
Clave InChI |
CJBSKWBXZWKODC-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |
SMILES canónico |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)





![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)




